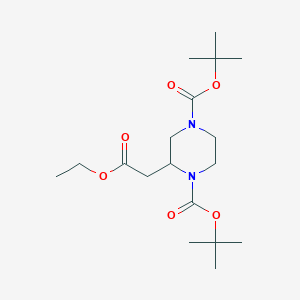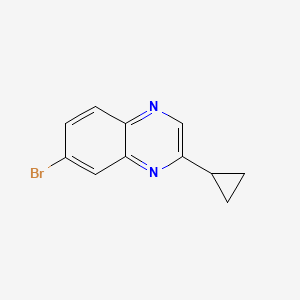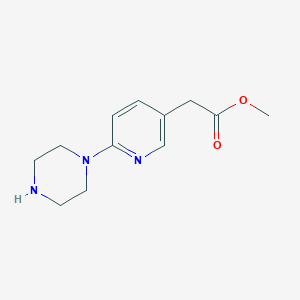
4-(1-Mercaptoethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Mercaptoethyl)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a benzoic acid moiety substituted with a mercaptoethyl group at the para position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Mercaptoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(1-Mercaptoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(1-Sulfonylethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Various thioether or disulfide derivatives.
科学的研究の応用
4-(1-Mercaptoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(1-Mercaptoethyl)benzoic acid involves its interaction with biological molecules through its mercapto and carboxylic acid groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Mercaptobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-(2-Mercaptoethyl)benzoic acid: Has a longer alkyl chain, affecting its solubility and reactivity.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyl group instead of a mercapto group, altering its chemical properties.
Uniqueness: 4-(1-Mercaptoethyl)benzoic acid is unique due to the presence of both a mercapto and a carboxylic acid group, providing a combination of reactivity and binding capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
4-(1-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3,(H,10,11) |
InChIキー |
JQXMPKSXDNZGQU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



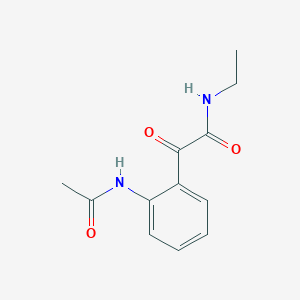

![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
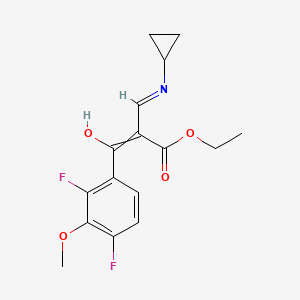


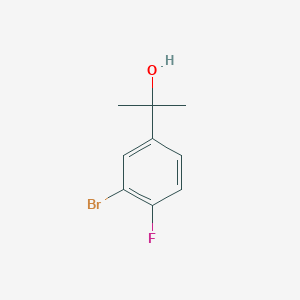
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
